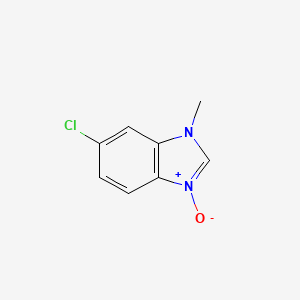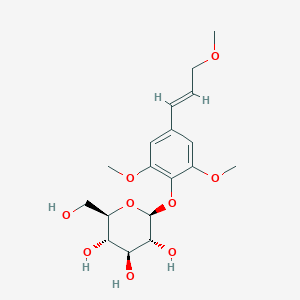
zinc;1,3-dichlorobenzene-5-ide;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;1,3-dichlorobenzene-5-ide;iodide is a complex chemical compound that combines zinc, 1,3-dichlorobenzene, and iodide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1,3-dichlorobenzene-5-ide;iodide typically involves the reaction of zinc salts with 1,3-dichlorobenzene and iodide under controlled conditions. One common method is the Sandmeyer reaction, where 3-chloroaniline is converted to 1,3-dichlorobenzene, which is then reacted with zinc salts and iodide to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination of benzene to produce 1,3-dichlorobenzene, followed by its reaction with zinc salts and iodide. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;1,3-dichlorobenzene-5-ide;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce chlorinated benzenes, while substitution reactions can yield a variety of substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Zinc;1,3-dichlorobenzene-5-ide;iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of zinc;1,3-dichlorobenzene-5-ide;iodide involves its interaction with molecular targets and pathways. Zinc ions play a crucial role in stabilizing the compound and facilitating its reactivity. The compound can interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its application, such as its use in catalysis or as a therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other dichlorobenzenes such as 1,2-dichlorobenzene and 1,4-dichlorobenzene. These compounds share structural similarities but differ in the position of chlorine atoms on the benzene ring .
Uniqueness
Zinc;1,3-dichlorobenzene-5-ide;iodide is unique due to the presence of zinc and iodide, which impart distinct chemical properties and reactivity compared to other dichlorobenzenes. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C6H3Cl2IZn |
|---|---|
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
zinc;1,3-dichlorobenzene-5-ide;iodide |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
HIWLJUNTNGOHMX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=[C-]C=C(C=C1Cl)Cl.[Zn+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15093401.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B15093407.png)

![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15093417.png)

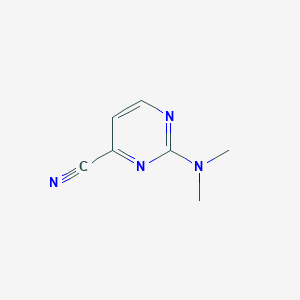
![Sodium;chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B15093440.png)
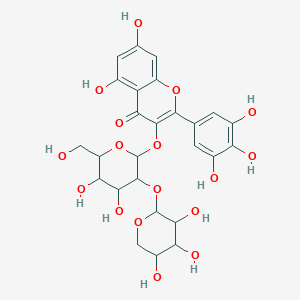
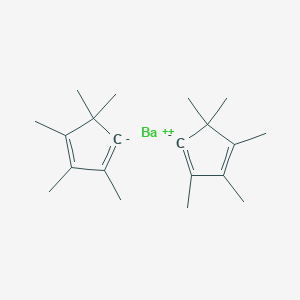
![9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl-](/img/structure/B15093456.png)

![Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B15093481.png)
